molecular formula C8H15Cl2N3 B1433138 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1427378-83-3

1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B1433138
CAS No.: 1427378-83-3
M. Wt: 224.13 g/mol
InChI Key: YCIZNLMAFHYGMG-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is an organic compound supplied as a powder for life science research and development . This high-purity reagent has a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13 g/mol . Compounds based on the imidazole scaffold, such as this one, are of significant interest in medicinal chemistry and are frequently investigated for their biological activity, including as potential potassium channel antagonists . The dihydrochloride salt form can enhance stability and solubility, making it more suitable for various experimental conditions. This product is accompanied by a Certificate of Analysis and Safety Data Sheet (SDS) . Researchers should note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product at 4°C . This chemical is provided in various packaging options, from sample sizes to bulk quantities, and can be produced to meet specific customer specifications and purity grades, including high and ultra-high purity forms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h5-7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZNLMAFHYGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-83-3
Record name 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
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Preparation Methods

Chlorination and Coupling Route

A patented process (EP2050736A1) describes the preparation of imidazole derivatives structurally related to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole by:

This method allows for the formation of the C–N bond between the pyrrolidine ring and the imidazole ring, essential for the target molecule.

Step Reagents/Conditions Outcome
1 Pyrrolidone derivative + SOCl2 (or POCl3, HCl) Formation of chlorinated pyrrolidine
2 Chlorinated intermediate + 1-methylimidazole Nucleophilic substitution to form product

This approach is versatile and can be adapted for various substituted pyrrolidones and imidazole derivatives.

Lithiation and Aldehyde Addition

Another synthetic approach involves the use of 2-lithio-1-methyl-1H-imidazole as a nucleophile reacting with carbonyl compounds to form (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be further converted into the desired compound.

  • Preparation of 2-lithio-1-methyl-1H-imidazole by lithiation of 1-methylimidazole with n-butyllithium at low temperature (-78 °C) in tetrahydrofuran (THF).
  • Addition of suitable aldehydes or ketones to the lithiated species to form imidazolylmethanol intermediates.
  • Subsequent transformations, including oxidation or substitution, yield the target imidazole derivatives.

This method provides high regioselectivity and functional group tolerance.

Step Reagents/Conditions Outcome
1 1-methylimidazole + n-butyllithium in THF at -78 °C Formation of 2-lithio-1-methylimidazole
2 Addition of aldehyde or ketone Formation of imidazolylmethanol intermediate
3 Further conversion (oxidation, substitution) Target imidazole derivative

This approach is useful for synthesizing various substituted imidazole compounds, including those with pyrrolidin-2-yl groups.

Salt Formation (Dihydrochloride)

The free base form of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole is converted into the dihydrochloride salt by:

  • Treating the free base with hydrochloric acid (HCl) in an appropriate solvent.
  • The acid-base reaction forms the dihydrochloride salt, improving compound stability, solubility, and handling properties.

This salt formation step is standard for imidazole derivatives and is critical for pharmaceutical and research applications.

Step Reagents/Conditions Outcome
1 Free base + HCl (aqueous or organic solvent) Formation of dihydrochloride salt

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages References
Chlorination & Coupling Pyrrolidone derivatives, 1-methylimidazole SOCl2 or POCl3, toluene, 20–80 °C Versatile, scalable, direct C–N bond formation
Lithiation & Aldehyde Addition 1-methylimidazole, aldehydes/ketones n-BuLi, THF, -78 °C High regioselectivity, functional group tolerance
Salt Formation Free base compound HCl (aqueous or organic solvent) Improved stability and solubility

Chemical Reactions Analysis

1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds with imidazole structures, including derivatives like 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, exhibit antimicrobial properties. Research indicates that imidazole derivatives can effectively inhibit bacterial growth and are being studied for their potential in treating infections caused by resistant strains .
  • Anti-inflammatory Effects :
    • The compound has shown promise in anti-inflammatory applications. Studies suggest that imidazole derivatives can suppress COX-2 activity, which is crucial in the inflammatory response. For instance, modifications to the imidazole structure have led to compounds with enhanced anti-inflammatory potency compared to standard drugs like celecoxib .
  • Anticancer Potential :
    • Research into the anticancer properties of imidazole derivatives is ongoing. These compounds can interact with biological pathways involved in cancer progression, making them potential candidates for cancer therapy .
  • Neuropharmacological Effects :
    • Imidazole derivatives are also being explored for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases. Their ability to interact with neurotransmitter systems may offer therapeutic benefits .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available imidazole precursors and pyrrolidine derivatives.
  • Reaction Conditions : Various reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
  • Purification Techniques : Post-synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazole derivatives is crucial for optimizing their pharmacological properties:

ModificationsEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Substitution at N-positionEnhanced binding affinity to target proteins
Variations in ring structureAltered pharmacokinetic profiles and efficacy

Research indicates that specific modifications can significantly enhance the activity of these compounds against various biological targets, including enzymes involved in inflammation and cancer .

Case Studies

  • Inhibition of NAPE-PLD :
    • A study highlighted the development of a series of compounds based on imidazole that effectively inhibited NAPE-PLD, an enzyme linked to pain signaling pathways. The compound exhibited nanomolar potency, suggesting its potential as a lead compound for pain management therapies .
  • Antimycobacterial Activity :
    • Another investigation focused on imidazo[1,2-a]pyridine derivatives demonstrated strong antimycobacterial activity against Mycobacterium tuberculosis. This underscores the relevance of imidazole-based compounds in addressing global health challenges posed by antibiotic-resistant pathogens .

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. For example, it may bind to the podophyllotoxin pocket of gamma tubulin, inhibiting its function and exerting anticancer effects. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride with structurally related imidazole and benzimidazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
This compound 1-methyl, 2-pyrrolidin-2-yl C₈H₁₅Cl₂N₃ 224.13 Dual substitution enhances solubility; pyrrolidine may influence receptor binding.
2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride 2-pyrrolidin-2-yl C₇H₁₃Cl₂N₃ 210.10 Lacks methyl group at 1-position; simpler structure with potential for derivatization.
1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride 1-methyl, benzimidazole core, 2-pyrrolidinyl C₁₃H₁₆ClN₃ 257.74 Benzimidazole core increases aromaticity; potential for DNA intercalation or kinase inhibition.
5-Bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride 5-bromo, 2-pyrrolidin-1-yl C₇H₁₁BrCl₂N₃ 289.00 Bromine substitution introduces steric bulk; pyrrolidin-1-yl alters electronic properties.
DG-5128 (Hypoglycemic agent) 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine C₁₆H₁₈Cl₂N₂O 331.23 Structurally distinct (pyridine backbone) but shares dihydroimidazole moiety; demonstrates hypoglycemic activity.

Key Comparative Insights :

Structural Variations :

  • Substituent Position : The methyl group at the 1-position in the target compound distinguishes it from analogs like 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride , which lacks this substitution. This methyl group may improve metabolic stability by reducing enzymatic degradation .
  • Core Heterocycle : Benzimidazole derivatives (e.g., 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride ) exhibit enhanced aromaticity and planar structure, favoring interactions with biological targets like DNA or enzymes .

DG-5128 suppresses hyperglycemia in animal models without lactic acidosis, suggesting a favorable safety profile .

Physicochemical Properties :

  • The dihydrochloride salt form in the target compound and analogs (e.g., 5-bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride ) improves aqueous solubility, critical for oral bioavailability .
  • Molecular weight differences (e.g., 210.10 vs. 289.00) reflect the impact of substituents like bromine or benzimidazole cores on drug-likeness and pharmacokinetics .

Synthetic Accessibility :

  • describes methods for synthesizing imidazole derivatives via reactions with chlorinated intermediates (e.g., 2-chloro-4,5-dihydro-1H-imidazole), which could be adapted for the target compound’s synthesis .

Biological Activity

1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13 g/mol
  • IUPAC Name : 1-methyl-2-(pyrrolidin-2-yl)imidazole dihydrochloride
  • Appearance : White to off-white powder

The compound exhibits a range of biological activities primarily attributed to its imidazole and pyrrolidine moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole0.0039 - 0.025Staphylococcus aureus, Escherichia coli
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C0.039Candida albicans

This table illustrates that the compound's derivatives exhibit low Minimum Inhibitory Concentration (MIC) values, indicating potent antibacterial properties.

Neuropharmacological Effects

Research indicates that imidazole derivatives can influence neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement. For instance, a study on similar compounds showed potential efficacy in models of epilepsy and neurodegenerative diseases, suggesting that this compound may also possess neuroprotective properties.

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, pyrrolidine derivatives were evaluated for their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole exhibited strong inhibitory effects against S. aureus and E. coli, with complete bacterial death observed within hours at specific concentrations .

Neuroprotective Potential

Another investigation focused on the neuroprotective effects of imidazole derivatives in animal models of ischemia. The findings suggested that these compounds could mitigate neuronal damage through modulation of glutamate receptors, highlighting their potential therapeutic applications in treating conditions like stroke and traumatic brain injury .

Q & A

Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?

The synthesis typically involves cyclization reactions of precursor amido-nitriles or substituted imidazoles. For example, nickel-catalyzed cyclization of nitriles under mild conditions has been used for analogous imidazole derivatives, enabling functional group tolerance (e.g., aryl halides) . Specific to this compound, the pyrrolidine substituent may require selective alkylation or reductive amination steps. Industrial-scale synthesis emphasizes catalyst optimization and controlled reaction parameters (temperature, pH) to ensure high purity (>95%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) using programs like SHELXL is the gold standard. SHELX software allows refinement against high-resolution data, even for salts like dihydrochlorides, by modeling hydrogen atoms and chloride counterions. For twinned crystals or low-resolution data, SHELXPRO interfaces enable macromolecular refinement strategies .

Q. What spectroscopic and chromatographic methods are used for characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with DEPT-135/HSQC resolving overlapping signals from the pyrrolidine ring.
  • MS : High-resolution ESI-MS verifies molecular weight (MW: 259.18 g/mol for C8_8H17_{17}Cl2_2N3_3) .
  • HPLC : Purity validation (>95%) via reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize low yields in nickel-catalyzed cyclization steps during synthesis?

  • Catalyst Screening : Test alternative catalysts (e.g., palladium or copper) for improved regioselectivity.
  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) may enhance nitrile activation.
  • Additives : Use ligands (e.g., BINAP) to stabilize intermediates and reduce side reactions .
  • In-situ Monitoring : Employ TLC or inline FTIR to track reaction progress and adjust stoichiometry.

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Stability : Test liver microsomes to identify rapid degradation pathways that may skew IC50_{50} values .

Q. What experimental designs are recommended for studying metabolic stability?

  • Microsomal Incubations : Use human/rat liver microsomes with NADPH cofactors to measure half-life (t1/2_{1/2}).
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorescence-based kits.
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .

Q. How to address crystallographic data inconsistencies due to dynamic disorder?

  • Low-Temperature Data Collection : Reduce thermal motion by collecting XRD data at 100 K.
  • TWIN Laws : Apply SHELXD for twin-law identification in cases of pseudo-merohedral twinning.
  • Hydrogen Bond Analysis : Use PLATON to validate H-bond networks stabilizing the dihydrochloride salt .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antimicrobial activity?

  • Strain Variability : Test against standardized strains (e.g., ATCC) rather than clinical isolates.
  • Check for Impurities : Trace solvents (e.g., residual DMF) may inhibit bacterial growth; validate purity via 1H^1H-NMR .
  • Synergistic Effects : Use checkerboard assays to assess interactions with known antibiotics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 2
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1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

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